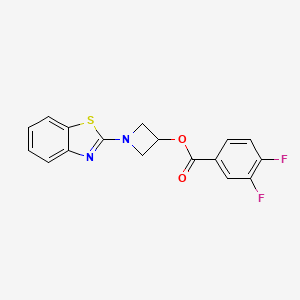
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate is a complex organic compound that combines the structural features of benzo[d]thiazole, azetidine, and difluorobenzoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[d]thiazole Derivative: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring is formed through cyclization reactions.
Azetidine Ring Formation: The azetidine ring is introduced by reacting the benzo[d]thiazole derivative with an appropriate azetidine precursor under controlled conditions.
Esterification: The final step involves the esterification of the azetidine derivative with 3,4-difluorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzo[d]thiazole or difluorobenzoate rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
作用机制
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: A structurally similar compound with a hydroxyl group instead of the difluorobenzoate ester.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Another related compound with potential anticancer activity.
Uniqueness
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate is unique due to the presence of the difluorobenzoate ester, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.
属性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)23-11-8-21(9-11)17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGWDFBMFFYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2828143.png)
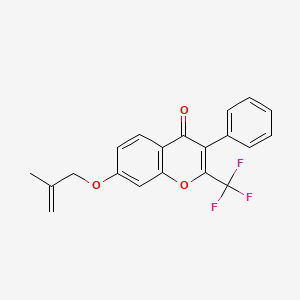
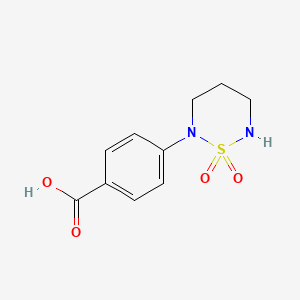
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)
![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)
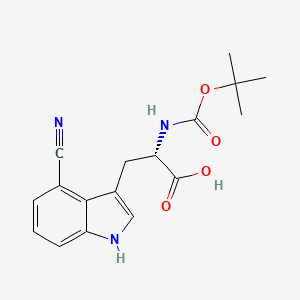
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2828153.png)
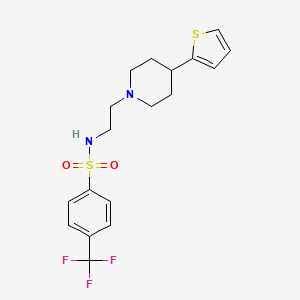
![5-[2-(ADAMANTANE-2-CARBONYLOXY)ETHYL]-3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1,3-THIAZOL-3-IUM BROMIDE](/img/structure/B2828157.png)
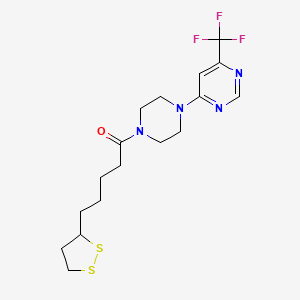

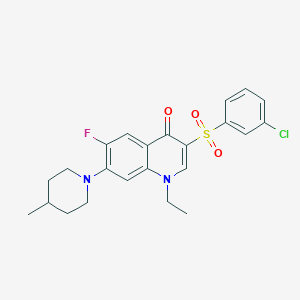
![1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828165.png)
